Salicylaldehyde thiosemicarbazone
Overview
Description
Salicylaldehyde thiosemicarbazone derivatives are a class of organic compounds that have garnered significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by the presence of a thiosemicarbazone moiety, which is known to confer a range of biological activities and optical properties .
Synthesis Analysis
The synthesis of salicylaldehyde thiosemicarbazone derivatives typically involves the condensation of salicylaldehyde with thiosemicarbazide under reflux conditions in an ethanol solvent. This process has been demonstrated to yield a variety of derivatives with different substituents, which can significantly influence the properties and reactivity of the resulting compounds . For instance, the synthesis of salicylaldehyde p-chlorophenylthiosemicarbazone involves the use of equimolar amounts of 4-(4-methyl phenyl)-3-thiosemicarbazide and salicylaldehyde in the presence of concentrated sulfuric acid . Microwave irradiation has also been employed to synthesize salicylaldehyde thiosemicarbazone and its metal complexes, offering a rapid and efficient synthetic route .
Molecular Structure Analysis
The molecular structures of salicylaldehyde thiosemicarbazone derivatives have been elucidated using various spectroscopic techniques and crystallography. These compounds typically exist in the thione form and exhibit specific configurations around the azomethine nitrogen and thiolate sulfur atoms. Crystallographic studies have revealed that these compounds can crystallize in different space groups with distinct unit cell parameters, indicating the presence of polymorphism . The coordination of these ligands with metals, such as zinc and cobalt, leads to the formation of complexes with varied geometries and bonding modes .
Chemical Reactions Analysis
Salicylaldehyde thiosemicarbazone derivatives can react with metal ions to form complexes, which exhibit different coordination geometries and bonding interactions. For example, zinc(II) complexes have been synthesized with salicylaldehyde thiosemicarbazone acting as a dianionic ONS donor ligand . The reactivity of these compounds with coinage metals like copper and silver has also been explored, leading to the formation of complexes with interesting bond isomerism and hydrogen-bonded networks .
Physical and Chemical Properties Analysis
The physical and chemical properties of salicylaldehyde thiosemicarbazone derivatives are influenced by their molecular structure and substituents. Spectroscopic characterization using techniques such as UV-vis, IR, and NMR has provided insights into the electronic structure and vibrational frequencies of these compounds . Computational studies using density functional theory (DFT) have complemented experimental findings, allowing for a deeper understanding of their electronic properties and reactivity . Notably, these compounds have been found to exhibit significant nonlinear optical (NLO) properties, which are promising for high-tech applications . Additionally, some derivatives have demonstrated potent inhibitory activity against various enzymes, highlighting their potential as pharmaceutical agents .
Scientific Research Applications
1. Pharmacological Potential
Salicylaldehyde thiosemicarbazone derivatives have shown significant pharmacological potential. A study by Ishaq et al. (2020) synthesized 3-ethoxy salicylaldehyde-based thiosemicarbazones (TSCs) and tested them for inhibition against carbonic anhydrases, cholinesterases, and α-glycosidase. These novel derivatives demonstrated low nanomolar levels of inhibition against the hCA I and hCA II isoforms, and effectively inhibited AChE and BChE, indicating potential for pharmaceutical applications (Ishaq et al., 2020).
2. DNA Interaction and Antiproliferative Activity
Research by Saswati et al. (2015) on copper complexes of thiosemicarbazone highlighted their interaction with DNA and antiproliferative activity. The study found that these complexes interact with DNA, possibly through groove binding, and exhibit considerable DNA cleavage activity. Additionally, the complexes demonstrated significant antiproliferative activity against the HeLa cell line, suggesting their usefulness in cancer treatment (Saswati et al., 2015).
3. Antiviral Properties
A study by Basyouni et al. (2021) synthesized 5-(arylazo)salicylaldehyde thiosemicarbazone derivatives and evaluated their antiviral properties against bovine viral diarrhea virus (BVDV). Some compounds showed high selective activity, blocking viral RNA synthesis in cell culture. This study indicates the potential of these derivatives as anti-HCV agents (Basyouni et al., 2021).
4. Spectroscopic and Structural Studies
Salicylaldehyde thiosemicarbazone has been extensively studied for its spectroscopic and structural properties. Muthu et al. (2015) analyzed salicylaldehyde p-chlorophenylthiosemicarbazone (SCPTSC) using FT-IR, FT-Raman, UV spectroscopy, and thermal analysis, providing detailed insights into its molecular geometry and vibrational frequencies (Muthu et al., 2015).
5. Potential as Antitumor Agents
The synthesis and evaluation of novel thiosemicarbazone derivatives as potential antitumor agents were explored by Dilović et al. (2008). Their study revealed that these derivatives have stronger antiproliferative activity on tumor cell lines compared to reference compounds, indicating their potential as antitumor agents (Dilović et al., 2008).
6. Nonlinear Optical Properties
Imran et al. (2021) synthesized novel salicylaldehyde thiosemicarbazones and characterized their nonlinear optical (NLO) properties. Their findings suggested that these compounds possess potential NLO applications, having larger NLO values compared to urea, indicating their technological importance (Imran et al., 2021).
properties
IUPAC Name |
[(E)-(2-hydroxyphenyl)methylideneamino]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13)/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNSRYBTSVDDKA-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671022 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Salicylaldehyde thiosemicarbazone | |
CAS RN |
5351-90-6 | |
Record name | Salicylaldehyde thiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylaldehyde thiosemicarbazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salicylaldehyde thiosemicarbazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.